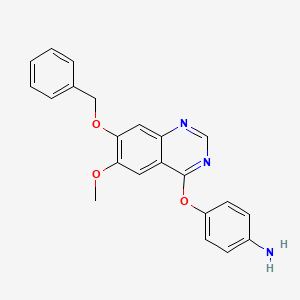
4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. This compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline can be compared with other similar compounds, such as:
4-(Benzyloxy)aniline: This compound lacks the quinazoline moiety and has different chemical properties and applications.
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: This compound has a different substitution pattern and exhibits different reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(6-methoxy-7-phenylmethoxyquinazolin-4-yl)oxyaniline |
InChI |
InChI=1S/C22H19N3O3/c1-26-20-11-18-19(12-21(20)27-13-15-5-3-2-4-6-15)24-14-25-22(18)28-17-9-7-16(23)8-10-17/h2-12,14H,13,23H2,1H3 |
InChI Key |
KGFPAXKAUHJGHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















